molecular formula C10H14ClNO2S B13091576 N-benzyl-1-chloro-N-ethylmethanesulfonamide

N-benzyl-1-chloro-N-ethylmethanesulfonamide

Cat. No.: B13091576
M. Wt: 247.74 g/mol
InChI Key: RTCAKMJCDGLDQZ-UHFFFAOYSA-N
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Description

N-benzyl-1-chloro-N-ethylmethanesulfonamide is an organic compound with the molecular formula C10H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a benzyl group, a chloro group, and an ethyl group attached to a methanesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-chloro-N-ethylmethanesulfonamide typically involves the reaction of benzyl chloride with N-ethylmethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

C6H5CH2Cl+C2H5SO2NH2C6H5CH2SO2N(C2H5)Cl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_2\text{H}_5\text{SO}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SO}_2\text{N}(\text{C}_2\text{H}_5)\text{Cl} C6​H5​CH2​Cl+C2​H5​SO2​NH2​→C6​H5​CH2​SO2​N(C2​H5​)Cl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed:

    Substitution Products: N-benzyl-1-amino-N-ethylmethanesulfonamide, N-benzyl-1-thio-N-ethylmethanesulfonamide.

    Oxidation Products: N-benzyl-1-chloro-N-ethylmethanesulfonyl chloride.

    Reduction Products: N-benzyl-1-chloro-N-ethylmethanesulfide.

Scientific Research Applications

N-benzyl-1-chloro-N-ethylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-benzyl-1-chloro-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

  • N-benzyl-1-chloro-N-methylmethanesulfonamide
  • N-benzyl-1-chloro-N-propylmethanesulfonamide
  • N-benzyl-1-chloro-N-isopropylmethanesulfonamide

Comparison: N-benzyl-1-chloro-N-ethylmethanesulfonamide is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets compared to its methyl, propyl, and isopropyl analogs. The ethyl group may provide a balance between hydrophobicity and steric effects, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

N-benzyl-1-chloro-N-ethylmethanesulfonamide

InChI

InChI=1S/C10H14ClNO2S/c1-2-12(15(13,14)9-11)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

RTCAKMJCDGLDQZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)CCl

Origin of Product

United States

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